(2E)-N-(2,4-dichlorophenyl)-3-(4-methylphenyl)prop-2-enamide
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Overview
Description
(2E)-N-(2,4-dichlorophenyl)-3-(4-methylphenyl)prop-2-enamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group and a methylphenyl group connected through a prop-2-enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2,4-dichlorophenyl)-3-(4-methylphenyl)prop-2-enamide typically involves the reaction of 2,4-dichloroaniline with 4-methylcinnamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale operations. This may include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2,4-dichlorophenyl)-3-(4-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors, which could have implications in drug development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases or conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-(2,4-dichlorophenyl)-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(2,4-dichlorophenyl)-3-phenylprop-2-enamide: Similar structure but lacks the methyl group on the phenyl ring.
(2E)-N-(2,4-dichlorophenyl)-3-(4-chlorophenyl)prop-2-enamide: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
(2E)-N-(2,4-dichlorophenyl)-3-(4-methylphenyl)prop-2-enamide is unique due to the presence of both dichlorophenyl and methylphenyl groups, which confer specific chemical and biological properties. This combination of functional groups can result in distinct reactivity and interactions compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H13Cl2NO |
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Molecular Weight |
306.2 g/mol |
IUPAC Name |
(E)-N-(2,4-dichlorophenyl)-3-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H13Cl2NO/c1-11-2-4-12(5-3-11)6-9-16(20)19-15-8-7-13(17)10-14(15)18/h2-10H,1H3,(H,19,20)/b9-6+ |
InChI Key |
QOLJVKDWAGKZTH-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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